1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone
Description
Properties
IUPAC Name |
N-[(E)-1-pyridin-2-ylethylideneamino]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-10(11-6-2-4-8-13-11)15-16-12-7-3-5-9-14-12/h2-9H,1H3,(H,14,16)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMRVYKGCNKAD-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=N1)/C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430377 | |
| Record name | AB-337/13036073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16111-50-5 | |
| Record name | NSC332437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AB-337/13036073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone, a Schiff base derived from pyridine and hydrazone chemistry, has garnered attention for its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features two pyridine rings connected by a hydrazone linkage, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Interference with Enzymatic Pathways : The compound may inhibit specific enzymes, disrupting metabolic processes in target organisms.
- Interaction with Nucleic Acids : It has been suggested that hydrazones can intercalate into DNA, affecting replication and transcription processes.
- Antioxidant Activity : The presence of nitrogen and oxygen in the structure allows for potential antioxidant properties, scavenging free radicals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 to 20 mm against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) : MIC values were reported between 50 to 200 µg/mL, indicating effective concentrations for antimicrobial action.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 and HepG2) showed that the compound induced apoptosis, leading to a decrease in cell viability by approximately 60% at a concentration of 100 µM after 48 hours.
- Mechanistic Insights : Flow cytometry analyses revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various Schiff bases including this compound. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, with a noted synergistic effect when combined with conventional antibiotics .
- Anticancer Research : A research article detailed the effects of this compound on breast cancer cell lines. The findings highlighted that treatment with this compound resulted in significant downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), confirming its potential as an anticancer agent .
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that 1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. In particular, derivatives of pyridinylhydrazones have been shown to disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have reported that certain hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. This activity suggests that this compound could be developed into a novel anticancer agent .
Pesticidal Activity
Research has identified the potential use of this compound as an agricultural pesticide. Its structural similarity to known insecticides allows it to interact with biological targets in pests, leading to their mortality. Studies have shown that this compound can effectively control pest populations while exhibiting low toxicity to non-target organisms .
Herbicidal Properties
In addition to its pesticidal applications, this compound has been explored for its herbicidal properties. It has been found to inhibit the growth of certain weed species, providing an environmentally friendly alternative to traditional herbicides. The selectivity and efficacy of these compounds make them promising candidates for integrated pest management strategies .
Synthesis of Functional Materials
The unique chemical structure of this compound enables its use in synthesizing functional materials. It has been utilized in creating coordination complexes with metals, which can exhibit interesting electronic and magnetic properties. These materials have potential applications in catalysis and as sensors due to their tunable properties .
Case Study 1: Antibiofilm Activity
A study conducted by researchers evaluated the antibiofilm potential of various pyridine derivatives, including this compound. The results indicated a significant reduction in biofilm formation at low concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Anticancer Mechanism
In another investigation, the anticancer effects of pyridinylhydrazones were studied on human cancer cell lines. The results demonstrated that these compounds could induce cell death through both caspase-dependent and independent pathways, suggesting multiple mechanisms of action that could be exploited for cancer therapy .
Chemical Reactions Analysis
Hydrolysis
The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate the parent ketone (2-acetylpyridine) and 2-pyridinylhydrazine .
Metal Coordination
The compound acts as a bidentate ligand, coordinating transition metals (e.g., Fe²⁺, Cu²⁺) via the pyridyl nitrogen and hydrazone nitrogen. This property is critical for its role in inhibiting metalloenzymes like ribonucleotide reductase (RNR) .
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Fe²⁺ | Pyridyl N, Hydrazone N | RNR inhibition, DNA damage modulation |
| Cu²⁺ | Pyridyl N, Hydrazone N | Potential antitumor activity |
Redox Activity
In biological systems, the compound participates in redox cycling, generating reactive oxygen species (ROS) that contribute to DNA damage and apoptosis in cancer cells .
Ribonucleotide Reductase Inhibition
1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone inhibits RNR by chelating the iron center essential for the enzyme’s activity, disrupting DNA synthesis. This mechanism is structurally analogous to the RNR inhibitor triapine .
| Parameter | Effect | Source |
|---|---|---|
| DU-145 cell viability | IC₅₀ = 5 µM | |
| γ-H2AX phosphorylation | Persistent DNA damage markers post-treatment |
Cell Cycle Arrest
At 5 µM, the compound induces G1-phase arrest in DU-145 prostate cancer cells, suppressing DNA synthesis (BrdU incorporation reduced by >70%) .
Hypoxia-Inducible Factor (HIF) Modulation
By disrupting iron-dependent prolyl hydroxylases (PHDs), the compound stabilizes HIF-1α, enhancing hypoxia-responsive pathways at concentrations as low as 0.1 µg/mL .
Stability and Degradation
The compound is sensitive to strong oxidizing agents (e.g., peroxides) and reducing agents (e.g., hydrides), which can degrade the hydrazone bond . Storage under inert conditions (N₂ atmosphere) is recommended to prevent oxidation .
Comparative Analysis with Analogues
Structural analogues like MS0019266 and MS0017509 share similar hydrazone frameworks but differ in substituents, affecting potency and selectivity :
| Compound | R₁ | R₂ | RNR Inhibition |
|---|---|---|---|
| This compound | 2-Pyridinyl | 2-Pyridinyl | Moderate |
| MS0019266 | 2-Pyridinyl | 4,6-Dimethylpyrimidinyl | High |
| MS0017509 | 2-Pyridinyl | 2-Pyridinyl | High |
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- 1-(2-Pyridinyl)ethanone derivatives (e.g., 2-acetylpyridine hydrazone) rely on the pyridine ring’s electron-withdrawing nature for reactivity, enabling applications in flavor chemistry and metal coordination .
- Tetrazole-containing analogs (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) incorporate a tetrazole ring, which enhances metabolic stability and antimicrobial activity .
Halogen and Electron-Withdrawing Groups
- Fluorine and bromine substituents (e.g., in ) increase lipophilicity and resistance to enzymatic degradation, making these analogs suitable for drug design.
Research Findings and Data
Aroma Contribution (GC-MS Data)
| Compound | Aroma Profile | Source | Key Microorganisms |
|---|---|---|---|
| 1-(2-Pyridinyl)ethanone hydrazone | Floral, light sweet | CX14 CTLs tobacco | Diaporthe, Trichothecium |
| 1-(1-Cyclohexen-1-yl)ethanone | Roasted, burnt sweet | DX4 CTLs tobacco | Chloroplast-associated microbiota |
Pharmacological Activity
- 1-(1-Aryl-tetrazol-5-yl)ethanone derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
Preparation Methods
Catalytic Oxidation of 2-Ethylpyridine
2-Acetylpyridine is most commonly synthesized via the catalytic air oxidation of 2-ethylpyridine. This method employs a liquid-phase reaction with catalysts such as cobalt or manganese salts at elevated temperatures (150–200°C). The reaction proceeds via free-radical intermediates, yielding 2-acetylpyridine with moderate efficiency. Key parameters include:
This method is industrially scalable but requires careful control of oxygen flow to avoid over-oxidation byproducts.
Grignard Reaction with 2-Cyanopyridine
An alternative route involves the reaction of 2-cyanopyridine with methylmagnesium iodide (CH₃MgI) or methyllithium (CH₃Li). The Grignard reagent attacks the nitrile group, followed by hydrolysis to yield 2-acetylpyridine:
This method offers higher purity but is less economical due to the cost of organometallic reagents.
Patent-Based Synthesis from 2-Picolinic Acid
A 2025 Chinese patent (CN109503469B) outlines a novel three-step synthesis starting from 2-picolinic acid:
-
Acyl Chloride Formation : 2-Picolinic acid reacts with thionyl chloride (SOCl₂) in toluene at 60°C to form 2-picolinoyl chloride.
-
Malonate Condensation : The chloride reacts with di-tert-butyl malonate in the presence of NaHCO₃, yielding di-tert-butyl 2-picolinoylmalonate.
-
Acid Hydrolysis : Hydrolysis with HCl/HOAc produces 2-acetylpyridine.
This method emphasizes mild conditions and reduced environmental impact, making it favorable for laboratory-scale production.
Formation of 1-(2-Pyridinyl)ethanone 2-Pyridinylhydrazone
Hydrazone Condensation Reaction
The target hydrazone is synthesized by condensing 2-acetylpyridine with 2-pyridinylhydrazine. This reaction typically proceeds in ethanol or methanol under acidic catalysis (e.g., acetic acid) at reflux:
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Acetic acid (5 mol%) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
The product is purified via recrystallization from ethanol/water mixtures, yielding pale-yellow crystals.
Microwave-Assisted Synthesis
Modern adaptations utilize microwave irradiation to accelerate the reaction. A 2024 study demonstrated that coupling 2-acetylpyridine with 2-pyridinylhydrazine in DMF under microwave conditions (100°C, 300W) reduces reaction time to 30 minutes with comparable yields (75–80%).
Analytical Characterization
Critical characterization data for this compound include:
Challenges and Optimization
-
Byproduct Formation : Competing imine formation can occur if reaction pH exceeds 4.0. Maintaining acidic conditions (pH 3–4) suppresses this.
-
Solvent Choice : Methanol offers faster kinetics than ethanol but may reduce yield due to higher volatility.
-
Hydrazine Stability : 2-Pyridinylhydrazine is moisture-sensitive; reactions require anhydrous conditions.
Industrial and Research Applications
While primarily a research chemical, this hydrazone has potential in:
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-(2-pyridinyl)ethanone 2-pyridinylhydrazone, and how can reaction conditions be optimized?
Answer: The synthesis of hydrazone derivatives typically involves refluxing equimolar amounts of a ketone (e.g., 1-(2-pyridinyl)ethanone) and hydrazine (e.g., 2-pyridinylhydrazine) in ethanol or methanol under acidic or neutral conditions. For example, analogous hydrazone synthesis methods involve refluxing phenylhydrazine with benzaldehyde in 95% ethanol for 1 hour . Optimization may include adjusting solvent polarity, reaction temperature, and catalyst use (e.g., acetic acid for pH control). Purity can be enhanced via recrystallization or column chromatography.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer: Key techniques include:
- NMR (¹H/¹³C): To confirm the hydrazone linkage (N–N bond) and pyridinyl substituents.
- Mass Spectrometry (EI/ESI): To verify molecular weight (e.g., a related triazinoindole hydrazone derivative has MW 241.3 ).
- GC-MS: For volatile analogs, retention indices (e.g., RT 8.83, AI 1028) and fragmentation patterns are critical .
- FT-IR: To identify C=O (1650–1700 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches.
Q. What safety protocols are recommended for handling 1-(2-pyridinyl)ethanone and its hydrazone derivatives?
Answer: Refer to safety data sheets (SDS) for hazards:
- 1-(2-pyridinyl)ethanone (CAS 1122-62-9): Use PPE (gloves, goggles), avoid inhalation, and store in a cool, ventilated area .
- Hydrazones: Potential sensitizers; handle in fume hoods. Dispose via approved waste systems.
Advanced Research Questions
Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?
Answer:
- DFT Calculations: Optimize geometry using software (e.g., Gaussian) to predict bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO).
- InChIKey Analysis: Utilize AJKVQEKCUACUMD-UHFFFAOYSA-N (for 1-(2-pyridinyl)ethanone) to cross-reference databases for thermodynamic properties .
- Docking Studies: For biological applications, model interactions with targets (e.g., DNA repair enzymes) using AutoDock or Schrödinger .
Q. How do contradictory boiling point data for 1-(2-pyridinyl)ethanone (e.g., K vs. K) impact experimental design?
Answer: Contradictions in literature values (e.g., Tboil discrepancies in NIST data ) necessitate:
- Method Validation: Replicate measurements using standardized equipment (e.g., dynamic distillation apparatus).
- Purity Checks: Impurities (e.g., residual solvents) can alter boiling points; use HPLC or GC to verify compound purity.
- Thermodynamic Consistency: Cross-check with enthalpy of vaporization (ΔvapH° = 60.5 ± 0.3 kJ/mol) to ensure data coherence .
Q. What mechanistic insights support the role of 1-(2-pyridinyl)ethanone derivatives as radiosensitizers in cancer research?
Answer: Studies on analogs like MS0017509 (a triazinoindole hydrazone) reveal:
- DNA Damage Amplification: Persistence of γ-H2AX foci (a DNA damage marker) at 0.2–5 µM doses .
- Cellular Viability Assays: Dose-dependent inhibition (IC50 determination via MTT/WST-1) in DU-145 prostate and SCC-25 head/neck cancer cells .
- Redox Modulation: Hydrazone moieties may chelate metals or generate reactive oxygen species (ROS) under radiation.
Q. How can researchers resolve challenges in quantifying 1-(2-pyridinyl)ethanone in complex biological matrices?
Answer:
- Sample Preparation: Use SPE (solid-phase extraction) or LLE (liquid-liquid extraction) with ethyl acetate.
- Analytical Methods:
Q. What synthetic strategies improve the stability of hydrazone derivatives under physiological conditions?
Answer:
- Steric Shielding: Introduce bulky substituents (e.g., 4,6-dimethyl-2-pyrimidinyl) to hinder hydrolysis .
- Chelation: Design hydrazones with metal-binding groups (e.g., hydroxypyridinones) to stabilize the N–N bond .
- Prodrug Approaches: Mask hydrazones with pH-sensitive protecting groups for targeted release.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
